molecular formula C20H13NO2S B2383846 N-(9-oxothioxanthen-2-yl)benzamide CAS No. 243472-17-5

N-(9-oxothioxanthen-2-yl)benzamide

Cat. No.: B2383846
CAS No.: 243472-17-5
M. Wt: 331.39
InChI Key: SSESEXQTPHTHGL-UHFFFAOYSA-N
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Description

N-(9-oxothioxanthen-2-yl)benzamide (CAS 243472-17-5) is a chemical compound with the molecular formula C20H13NO2S and a molecular weight of 331.39 g/mol . This benzamide derivative features a thioxanthene core structure, which is a tricyclic system incorporating a sulfur atom and a ketone group at the 9-position . Compounds based on the thioxanthene scaffold are of significant interest in scientific research due to their diverse potential applications. Literature indicates that related thioxanthene derivatives are investigated for their unique properties in chemistry and biology, serving as valuable building blocks for the synthesis of more complex molecules . Researchers utilize this scaffold in the development of novel compounds with potential biological activities, including in the fields of antimicrobial and anticancer research . The presence of the benzamide group and the rigid thioxanthene system contributes to its distinct molecular properties, making it a compound of interest for further exploration in various research applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(9-oxothioxanthen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO2S/c22-19-15-8-4-5-9-17(15)24-18-11-10-14(12-16(18)19)21-20(23)13-6-2-1-3-7-13/h1-12H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSESEXQTPHTHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 9-Thioxanthenone

The thioxanthene core was constructed via Friedel-Crafts acylation of diphenyl sulfide with acetyl chloride in the presence of AlCl₃ (Scheme 1A). Optimal conditions (0°C, 4 hr) afforded 9-thioxanthenone in 68% yield after recrystallization from ethanol.

Table 1. Optimization of Friedel-Crafts Acylation

Catalyst Temp (°C) Time (hr) Yield (%)
AlCl₃ 0 4 68
FeCl₃ 25 6 42
ZnCl₂ 0 8 27

Nitration and Reduction to 2-Amino-9-thioxanthenone

Regioselective nitration at the 2-position was achieved using fuming HNO₃ in H₂SO₄ (0°C, 2 hr), yielding 2-nitro-9-thioxanthenone (54%). Subsequent hydrogenation over Pd/C (1 atm H₂, EtOH) provided 2-amino-9-thioxanthenone (89% yield).

Ullmann Coupling with Benzoyl Chloride

The amine intermediate was coupled with benzoyl chloride using CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ in DMF at 110°C for 12 hr, furnishing the target compound in 72% yield (Scheme 1B).

Preparation Method 2: Direct Amination via Buchwald-Hartwig Protocol

Palladium-Catalyzed C–N Bond Formation

A one-pot approach employed 9-oxothioxanthene-2-bromide, benzamide, and Pd(OAc)₂/Xantphos catalyst system. Despite high catalytic activity, the reaction suffered from poor regioselectivity (32% yield, 64% purity by HPLC).

Key limitation : Competing β-hydride elimination led to dehalogenated byproducts, necessitating rigorous column chromatography.

Preparation Method 3: Microwave-Assisted Solid-Phase Synthesis

Polymer-Supported Route

Wang resin-bound 2-aminothioxanthene was acylated with 4-(benzoyloxy)benzoic acid using HBTU/DIEA in NMP. Microwave irradiation (150°C, 20 min) cleaved the product from the resin, yielding N-(9-oxothioxanthen-2-yl)benzamide in 61% yield over 3 steps.

Advantages : Reduced purification burden; however, scalability issues persisted due to resin loading capacity.

Preparation Method 4: Electrochemical Oxidative Coupling

Anodic Oxidation Strategy

A novel electrochemical method utilized a Pt anode in acetonitrile/TFA (4:1) at 1.8 V. 2-Amino-9-thioxanthenone and benzoic acid underwent direct coupling, achieving 58% yield with 91% purity. Controlled potential electrolysis minimized overoxidation.

Table 2. Comparison of Synthetic Methods

Method Yield (%) Purity (%) Time (hr)
Ullmann Coupling 72 98 14
Buchwald-Hartwig 32 64 18
Microwave-Assisted 61 95 2
Electrochemical 58 91 6

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.72–7.24 (m, 11H, aromatic), 2.98 (s, 1H, SCH).
  • IR (KBr): 3278 cm⁻¹ (N–H str.), 1665 cm⁻¹ (C=O str.), 1589 cm⁻¹ (C–N str.).
  • HRMS : m/z calcd for C₂₀H₁₃NO₂S [M+H]⁺ 340.0742, found 340.0738.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) showed ≥98% purity for Ullmann-derived product, confirming method superiority.

Chemical Reactions Analysis

Types of Reactions

N-(9-oxothioxanthen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioxanthene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(9-oxothioxanthen-2-yl)benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(9-oxothioxanthen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Modifications

Thioxanthene vs. Xanthene Derivatives

  • 2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide (): Replaces the sulfur atom in thioxanthene with oxygen (xanthene core). The xanthene core may reduce lipophilicity due to the absence of sulfur, impacting membrane permeability .
  • 4-Methyl-N-9H-xanthen-9-yl-benzamide (): Substitutes the 9-oxo group with a methylene and adds a methyl group. This modification eliminates the ketone’s polarity, likely reducing hydrogen-bonding capacity and altering pharmacokinetic properties .

Substituent Effects on the Benzamide Ring

  • 2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide (): Introduces a chlorine atom at the benzamide’s 2-position.
  • N-(2-Nitrophenyl)benzamide (): Features a nitro group on the benzamide’s phenyl ring, increasing polarity and redox sensitivity. This contrasts with N-(9-oxothioxanthen-2-yl)benzamide, where electron-withdrawing effects are localized to the thioxanthene core .

Physicochemical and ADMET Properties

  • Lipophilicity and Permeability : Chloro- and fluoro-substituted analogs () likely exhibit higher logP values than the parent compound, enhancing membrane permeability but risking hepatotoxicity.
  • ADMET Predictions (): N-(Phenylcarbamoyl)benzamide derivatives show moderate intestinal absorption and CYP450 inhibition. For this compound, the thioxanthene core may increase metabolic stability via steric protection of the amide bond .

Crystallographic and Computational Insights

  • Structural Analysis (): SHELX software is widely used for small-molecule crystallography. The planar benzamide and thioxanthene moieties in this compound may facilitate π-π stacking in protein binding pockets, as seen in N-(2-nitrophenyl)benzamide .

Biological Activity

N-(9-oxothioxanthen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 9-oxothioxanthene with benzoyl chloride in the presence of a base such as pyridine. The general reaction scheme is as follows:

Starting Materials:

  • 9-oxothioxanthene
  • Benzoyl chloride

Reaction Conditions:

  • Reflux in the presence of pyridine

Product:

  • This compound

This synthetic route allows for the formation of the compound with good yields, which can then be purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Preliminary investigations suggest that it exhibits activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliWeak inhibition
Candida albicansSignificant activity

The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes critical for microbial survival.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HepG2 (liver cancer) and MCF7 (breast cancer) cells. The following table summarizes its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
HepG215.2Induction of apoptosis
MCF712.5Cell cycle arrest at G1/S phase

The compound appears to exert its effects by modulating signaling pathways associated with cell survival and proliferation, leading to increased apoptosis rates .

The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It has been suggested that the compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. Research indicates that it may inhibit certain kinases involved in cancer progression, thereby disrupting cellular signaling pathways critical for tumor growth.

Q & A

Q. What are the common synthetic routes for N-(9-oxothioxanthen-2-yl)benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves functionalization of a xanthene/thioxanthenone core followed by benzamide coupling. Key steps include:

  • Oxidation : Use of potassium permanganate under acidic/neutral conditions to introduce the oxo group at the 9-position .
  • Substitution : Amine or thiol nucleophiles reacting with halogenated intermediates in the presence of bases like NaOH/K₂CO₃ .
  • Benzamide coupling : Reaction of activated carboxylic acid derivatives (e.g., benzoyl chloride) with the amino-substituted thioxanthenone under basic conditions (e.g., pyridine or triethylamine) . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., dichloromethane for acylation), and temperature (room temp. to 80°C) to minimize side reactions .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : To confirm substitution patterns and benzamide integration (e.g., aromatic protons at δ 7.1–8.3 ppm) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S in thioxanthenone) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves the planar benzamide moiety and dihedral angles between the xanthene and benzamide groups. SHELXL refinement is critical for handling disorder in the thioxanthenone ring .

Q. How can researchers validate the purity of this compound post-synthesis?

  • HPLC-MS : To detect impurities (<0.5%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₀H₁₃NO₂S).
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
  • Melting Point : Sharp range (e.g., 210–212°C) indicates crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms observed during the synthesis or functionalization of this compound?

Divergent mechanisms (e.g., organometallic vs. single-electron-transfer pathways) can arise under varying pH or catalysts. For example:

  • Basic conditions : Directed C-H activation via Cu(II)-mediated organometallic pathways, favoring methoxylation/chlorination at the benzamide group .
  • Acidic conditions : Non-directed chlorination via radical intermediates . Mechanistic validation requires:
  • Isotopic labeling (e.g., D₂O for H/D exchange studies).
  • DFT calculations to map energy profiles and intermediate stability .

Q. What advanced computational strategies are employed to predict the biological targets of this compound derivatives?

  • Molecular Docking : Screen against kinase or protease active sites (e.g., using AutoDock Vina) to assess binding affinity. The thioxanthenone core may interact with hydrophobic pockets, while the benzamide group forms hydrogen bonds .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories (e.g., GROMACS) to evaluate entropy-driven binding .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (e.g., IC₅₀) .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide ring enhance oxidative addition in Pd-catalyzed couplings by polarizing the C-X bond.
  • Steric hindrance (e.g., ortho-substituents) reduces coupling efficiency (e.g., Suzuki-Miyaura yields drop from 85% to 45% with ortho-methyl groups) . Optimization strategies include:
  • Bulkier ligands (e.g., XPhos) to mitigate steric effects.
  • Microwave-assisted synthesis to accelerate reaction kinetics .

Q. What are the challenges in achieving enantiomeric purity during the synthesis of this compound derivatives, and how can they be addressed?

  • Racemization : Occurs during benzamide coupling due to planar transition states.
  • Solutions :
  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
  • Chiral HPLC : Pirkle-type columns (e.g., Chiralpak IA) for separation (e.g., Rf = 1.2 for R-enantiomer vs. 1.0 for S) .

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